molecular formula C14H17NO3 B2805928 Oxiran-2-yl-(3-phenoxypiperidin-1-yl)methanone CAS No. 2411264-06-5

Oxiran-2-yl-(3-phenoxypiperidin-1-yl)methanone

Cat. No.: B2805928
CAS No.: 2411264-06-5
M. Wt: 247.294
InChI Key: GFGWRKWSLRUCSQ-UHFFFAOYSA-N
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Description

“Oxiran-2-yl-(3-phenoxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.294. It is a derivative of oxirane, a three-membered cyclic ether .


Synthesis Analysis

The synthesis of oxirane derivatives, including “this compound”, often involves the Darzens condensation . This reaction involves the condensation of an aldehyde or ketone with an alpha-haloester in the presence of a base to form an alpha,beta-epoxy ester .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxirane ring attached to a phenoxypiperidin-1-yl group and a methanone group . The geometry of the molecules in oxirane derivatives can be slightly different, possibly due to intermolecular interactions .


Chemical Reactions Analysis

Oxirane derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, they can react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride .

Future Directions

The future directions for “Oxiran-2-yl-(3-phenoxypiperidin-1-yl)methanone” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. They could also be studied for their potential pharmacological effects .

Properties

IUPAC Name

oxiran-2-yl-(3-phenoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(13-10-17-13)15-8-4-7-12(9-15)18-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGWRKWSLRUCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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